molecular formula C22H22N2O5 B11452142 (2Z)-2-[(butanoyloxy)imino]-8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide

(2Z)-2-[(butanoyloxy)imino]-8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B11452142
M. Wt: 394.4 g/mol
InChI Key: YNZWYBUJVPURDZ-GYHWCHFESA-N
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Description

[(2Z)-8-METHOXY-3-[(4-METHYLPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE is a complex organic compound with a unique structure that includes a chromenylidene moiety and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2Z)-8-METHOXY-3-[(4-METHYLPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 8-methoxy-2H-chromen-2-one with 4-methylphenyl isocyanate, followed by the addition of butanoic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

[(2Z)-8-METHOXY-3-[(4-METHYLPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

[(2Z)-8-METHOXY-3-[(4-METHYLPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2Z)-8-METHOXY-3-[(4-METHYLPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate
  • 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives

Uniqueness

[(2Z)-8-METHOXY-3-[(4-METHYLPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE is unique due to its specific structural features, such as the chromenylidene moiety and the butanoate ester.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

[(Z)-[8-methoxy-3-[(4-methylphenyl)carbamoyl]chromen-2-ylidene]amino] butanoate

InChI

InChI=1S/C22H22N2O5/c1-4-6-19(25)29-24-22-17(21(26)23-16-11-9-14(2)10-12-16)13-15-7-5-8-18(27-3)20(15)28-22/h5,7-13H,4,6H2,1-3H3,(H,23,26)/b24-22-

InChI Key

YNZWYBUJVPURDZ-GYHWCHFESA-N

Isomeric SMILES

CCCC(=O)O/N=C\1/C(=CC2=C(O1)C(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)C

Canonical SMILES

CCCC(=O)ON=C1C(=CC2=C(O1)C(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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